molecular formula C15H24N2O2 B15343630 Benzylamine, 3-allyl-6-(2-(dimethylamino)ethoxy)-5-methoxy- CAS No. 100427-79-0

Benzylamine, 3-allyl-6-(2-(dimethylamino)ethoxy)-5-methoxy-

Cat. No.: B15343630
CAS No.: 100427-79-0
M. Wt: 264.36 g/mol
InChI Key: FHKTWPDDTIABFM-UHFFFAOYSA-N
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Description

Benzylamine, 3-allyl-6-(2-(dimethylamino)ethoxy)-5-methoxy- is a complex organic compound characterized by its benzylamine structure with multiple substituents, including an allyl group, a methoxy group, and a dimethylaminoethoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzylamine as the core structure.

  • Ethers Formation: The dimethylaminoethoxy group is introduced via nucleophilic substitution reactions involving appropriate halides and dimethylaminoethanol.

  • Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the allyl group, leading to the formation of aldehydes or ketones.

  • Reduction: Reduction reactions can be performed to reduce nitro groups or other oxidized functionalities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents such as sodium hydride (NaH) and dimethyl sulfate ((CH3)2SO4) are employed.

Major Products Formed:

  • Oxidation: Allyl alcohol, allyl aldehyde, and allyl ketone.

  • Reduction: Amines and other reduced functionalities.

  • Substitution: Various substituted benzylamines with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Benzylamine, 3-allyl-6-(2-(diethylamino)ethoxy)-5-methoxy-

  • Benzylamine, 3-allyl-6-(2-(methylamino)ethoxy)-5-methoxy-

  • Benzylamine, 3-allyl-6-(2-(propylamino)ethoxy)-5-methoxy-

Uniqueness: The presence of the dimethylamino group in this compound provides unique chemical properties compared to similar compounds, such as increased solubility and reactivity. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

CAS No.

100427-79-0

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

2-[2-(aminomethyl)-6-methoxy-4-prop-2-enylphenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C15H24N2O2/c1-5-6-12-9-13(11-16)15(14(10-12)18-4)19-8-7-17(2)3/h5,9-10H,1,6-8,11,16H2,2-4H3

InChI Key

FHKTWPDDTIABFM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1OC)CC=C)CN

Origin of Product

United States

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